

chemical structure and properties of M443 inhibitor

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Compound of Interest

Compound Name: M443

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An In-depth Technical Guide to the **M443** Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

M443 is a novel, irreversible, and specific small-molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK)-related kinase (MRK), also known as ZAK.^{[1][2]} It has demonstrated significant potential as a radiosensitizer in preclinical models of medulloblastoma.^[1] By covalently binding to a unique cysteine residue in the MRK active site, **M443** effectively abrogates downstream signaling pathways involved in the DNA damage response, leading to increased tumor cell sensitivity to ionizing radiation.^{[1][3]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of **M443**, including detailed experimental protocols and a summary of key quantitative data.

Chemical Structure and Physicochemical Properties

M443 is a complex heterocyclic molecule characterized by a central benzamide core with multiple substituted aromatic and heterocyclic rings.^[1]

Chemical Name: Benzamide, 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-[1-(1-oxo-2-propen-1-yl)-3-piperidiny]-2-pyrimidinyl]amino]-^[1]


Chemical Structure:  M443 Chemical Structure (Image Source: MedChemExpress)

Table 1: Physicochemical Properties of **M443**

Property	Value	Reference
CAS Number	1820684-31-8	[1]
Molecular Formula	C ₃₁ H ₃₀ F ₃ N ₇ O ₂	[1]
Molecular Weight	589.61 g/mol	[1]
Appearance	Light yellow to yellow solid	[1]
Purity (LCMS)	98.97%	[1]
Solubility	DMSO: ≥ 30 mg/mL (≥ 50.88 mM)	[1][4]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year.	[1]

Mechanism of Action

M443 is a specific and irreversible inhibitor of MRK/ZAK, a member of the Mixed-Lineage Kinase (MLK) family.[2] Its mechanism centers on the disruption of the DNA damage response (DDR) pathway.[2]

- **Irreversible Covalent Binding:** **M443** was designed to act as an irreversible inhibitor by forming a covalent bond with Cysteine 22, a unique residue within the kinase's active site.[1][3] This permanent modification inactivates the kinase.[1]
- **Specificity:** A key attribute of **M443** is its specificity for MRK/ZAK. It was derived from the Bcr-Abl inhibitor nilotinib but does not inhibit Bcr-Abl.[2][5] This high selectivity is attributed to the unique cysteine residue it targets.[3][5]
- **Inhibition of Downstream Signaling:** Upon activation by cellular stressors like ionizing radiation (IR), MRK/ZAK initiates a signaling cascade.[2][5] **M443**'s inhibition of MRK prevents the activation of its downstream targets, primarily the kinases p38 and Chk2.[2][4]

- **Abrogation of Cell Cycle Arrest:** The activation of Chk2 is a critical step in the cellular response to IR-induced DNA damage, leading to cell cycle arrest to allow for DNA repair.[6] By inhibiting this pathway, **M443**-treated cells fail to arrest in the cell cycle after IR exposure, maintaining a mitotic index similar to nonirradiated cells.[6] This ultimately enhances tumor cell death when combined with radiation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of **M443** from in vitro and in vivo studies.

Table 2: In Vitro Potency and Efficacy of **M443**

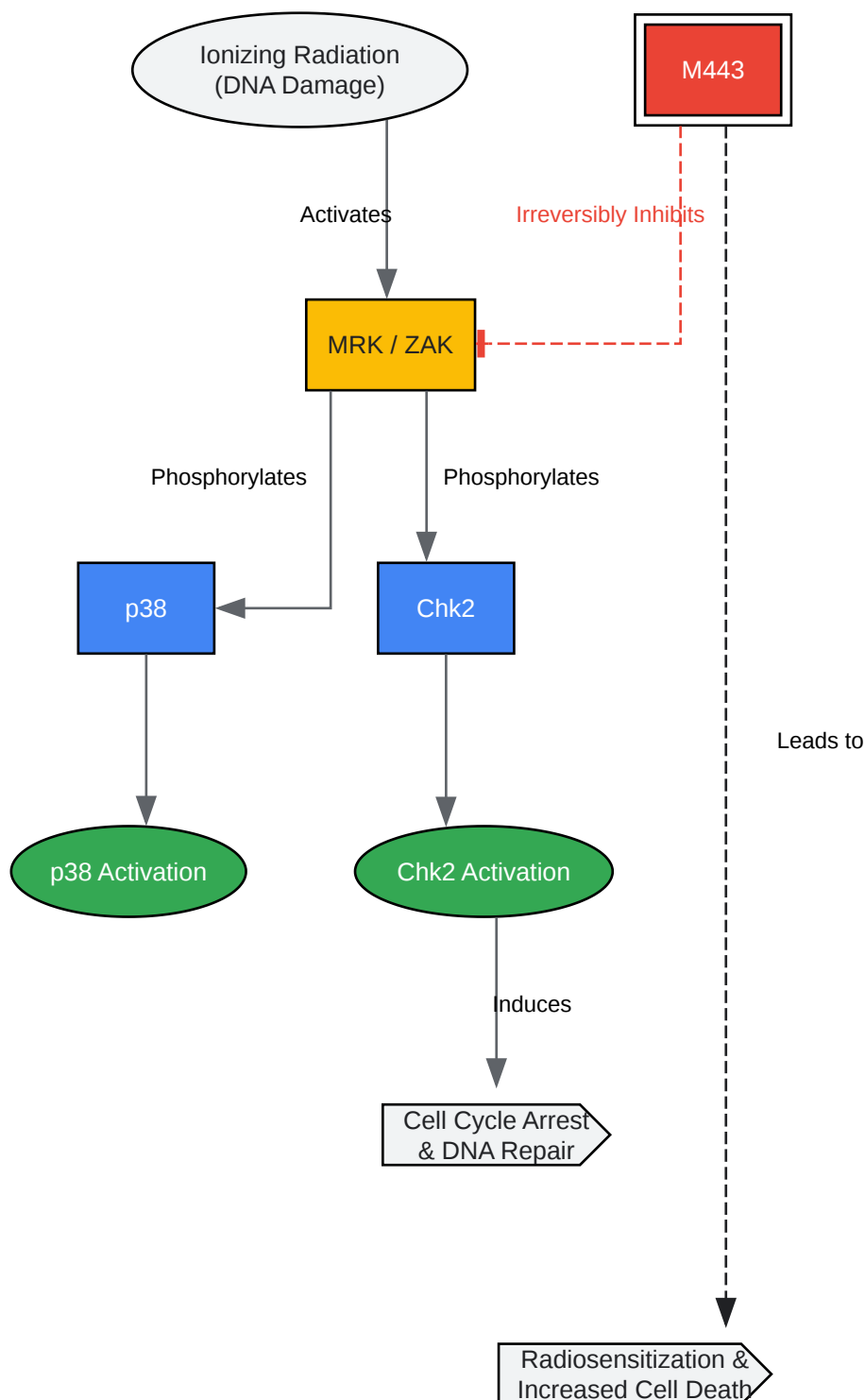
Parameter	Value	Target/Cell Line	Assay Type	Reference
IC ₅₀	<125 nM	MRK	In vitro kinase assay	[2][6]
Effective Concentration	500 nM	MRK, Chk2, p38 in UW228, UI226 medulloblastoma cells	Cell-based assays	[2][6]
Dose Enhancement Factor (DEF)	1.6 (at 10% viability)	Medulloblastoma cells	Clonogenic survival assay	[6]

Table 3: In Vivo Efficacy of **M443** in a Medulloblastoma Mouse Model

Treatment Group	Median Survival Extension (vs. Control)	Reference
M443 alone	5.5 days	[6]
Low-dose Radiation alone	Not significant	[6]
M443 + Radiation	16 days	[6]

Affected Biological Pathways

The primary biological pathway disrupted by **M443** is the DNA Damage Response (DDR) pathway, specifically the branch activated by ionizing radiation.[2]



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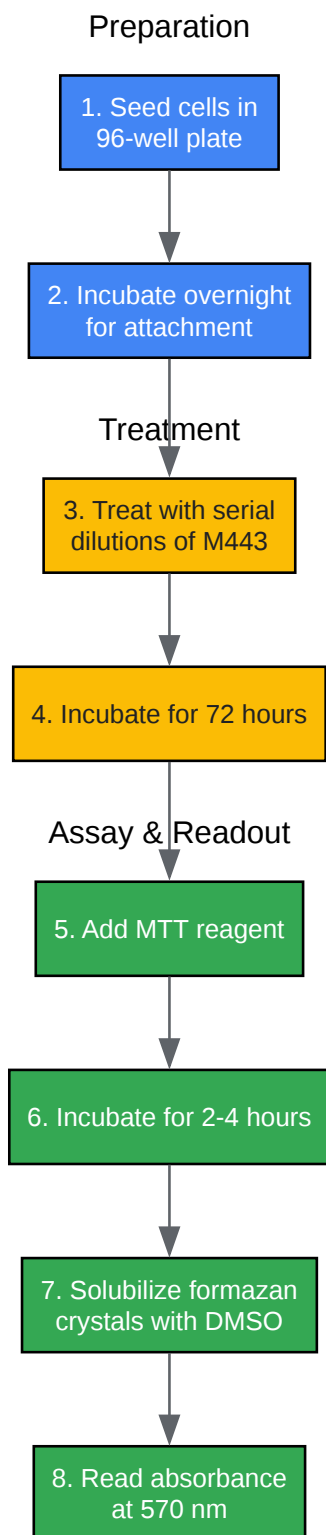
Caption: **M443** inhibits the DNA damage response pathway.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of **M443**.

MTT-Based Cell Viability Assay

This protocol assesses the effect of **M443** on the viability of medulloblastoma cells.[\[1\]](#)[\[7\]](#)



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Caption: Workflow for the MTT-based cell viability assay.

Detailed Methodology:

- Cell Seeding: Medulloblastoma cells (e.g., UW228) are seeded in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).[\[1\]](#)[\[7\]](#)
- Incubation: Plates are incubated overnight to allow for cell attachment.[\[7\]](#)
- Treatment: Cells are treated with various concentrations of **M443** (e.g., 250 nM, 500 nM) or vehicle control.[\[6\]](#) For radiosensitization studies, cells are exposed to radiation 6 hours after drug treatment.[\[6\]](#)
- MTT Assay: After 72 hours of incubation post-radiation, MTT solution is added to each well and incubated for 2-4 hours.[\[6\]](#)[\[7\]](#)
- Readout: The medium is removed, and DMSO is added to dissolve the formazan crystals. Absorbance is measured at 595 nm.[\[6\]](#)[\[7\]](#)

Clonogenic Survival Assay

This assay assesses the long-term reproductive integrity of cells after treatment.[\[1\]](#)

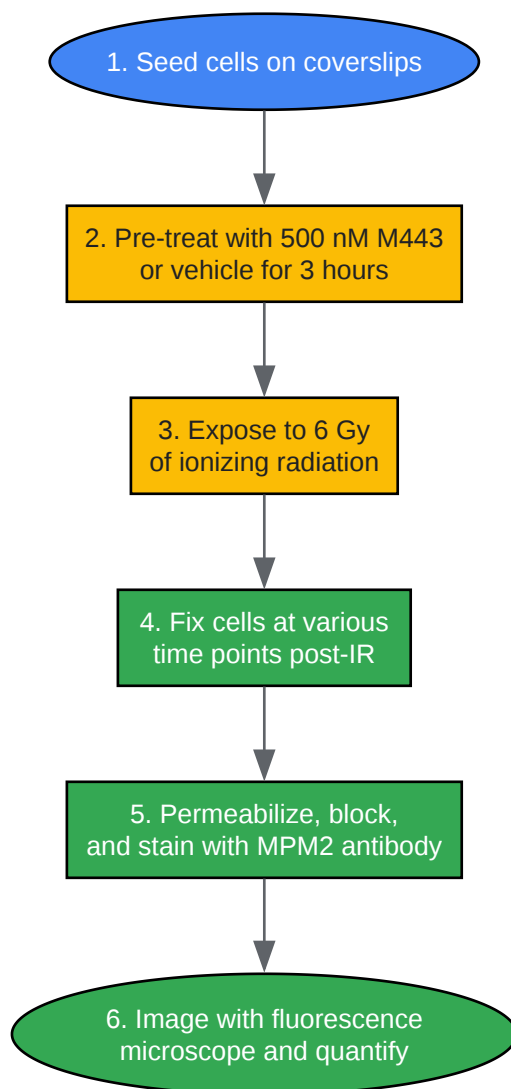
Detailed Methodology:

- Treatment: Medulloblastoma cells are treated with **M443** and/or ionizing radiation.[\[1\]](#)
- Seeding: Following treatment, cells are trypsinized, counted, and seeded at low densities (e.g., 500 cells) in 6-well plates.[\[1\]](#)[\[6\]](#)
- Incubation: Plates are incubated for 10-14 days to allow for the formation of individual colonies (defined as >50 cells).[\[1\]](#)
- Staining: Colonies are fixed with glutaraldehyde and stained with crystal violet.[\[1\]](#)
- Analysis: Colonies are counted, and the surviving fraction is calculated to determine the dose enhancement factor.[\[6\]](#)

Immunofluorescence for Mitotic Index

This protocol is used to visualize and quantify the percentage of cells in mitosis after treatment.

[1]



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Caption: Workflow for immunofluorescence analysis of mitotic index.

Detailed Methodology:

- Cell Seeding: UW228 cells are seeded on glass coverslips.[1]
- Treatment: Cells are pre-treated with 500 nM **M443** or a vehicle control for 3 hours.[1]
- Irradiation: The cells are then exposed to 6 Gy of ionizing radiation.[1]

- Fixation: At various time points post-irradiation, the cells are fixed (e.g., with 4% paraformaldehyde).[1][6]
- Staining: Cells are permeabilized, blocked, and processed for immunofluorescence with an MPM2 phospho-specific antibody that stains mitotic cells.[6]
- Analysis: The percentage of mitotic cells is determined by counting MPM2-positive cells relative to the total number of cells.[6]

In Vivo Medulloblastoma Model

This protocol evaluates **M443**'s efficacy in a mouse model of medulloblastoma.[6]

Detailed Methodology:

- Tumor Implantation: Medulloblastoma cells are implanted into the brains of mice.[6]
- Drug Delivery: Two weeks post-implantation, osmotic pumps are implanted to deliver **M443** (0.05 mg/ml) or vehicle intracranially directly into the tumor over 2 weeks.[4][6]
- Irradiation: Irradiation of the mouse head is initiated 2 days after pump implantation and conducted over 2 days.[6]
- Monitoring: Animal survival is monitored daily. Animal weight is monitored as an indicator of toxicity.[6]
- Analysis: At the end of the study, brains can be harvested. Tumor fractions from **M443**-treated brains are analyzed to confirm the loss of MRK activity.[6]

Conclusion

M443 is a promising preclinical candidate that effectively radiosensitizes medulloblastoma cells through the irreversible inhibition of MRK and the subsequent disruption of the DNA damage response pathway.[1][2] Its potent in vitro and in vivo activity, coupled with a specific mechanism of action, provides a strong rationale for its further investigation and development as a potential adjunctive therapy to radiotherapy for the treatment of medulloblastoma and potentially other malignancies reliant on similar signaling pathways.[1]

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